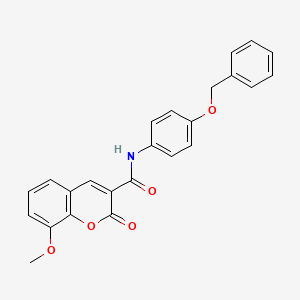

8-甲氧基-2-氧代-N-(4-苯基甲氧基苯基)香豆素-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

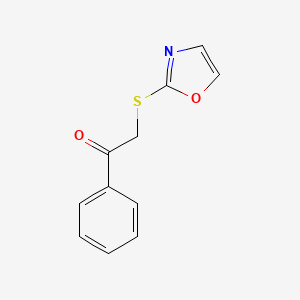

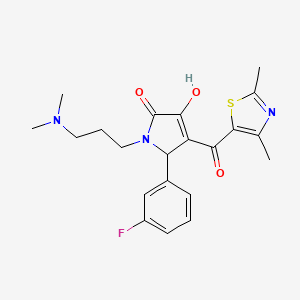

This compound is a derivative of chromene . The molecular formula is C21H20N2O7S and it has a molecular weight of 444.46 . It is available from several suppliers for scientific research needs .

Molecular Structure Analysis

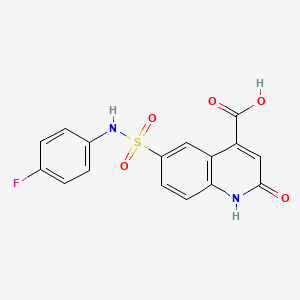

The molecular structure of this compound includes a chromene core with a methoxy group at the 8-position, a carboxamide group at the 3-position, and a phenylmethoxyphenyl group attached to the nitrogen of the carboxamide .Physical And Chemical Properties Analysis

The compound is a solid . Its solubility in DMSO is unknown . The InChI code is 1S/C21H20N2O7S/c1-28-18-4-2-3-14-13-17 (21 (25)30-19 (14)18)20 (24)22-15-5-7-16 (8-6-15)31 (26,27)23-9-11-29-12-10-23/h2-8,13H,9-12H2,1H3, (H,22,24) .科学研究应用

Antagonism of the Androgen Receptor (AR) Activation Function 2 (AF2)

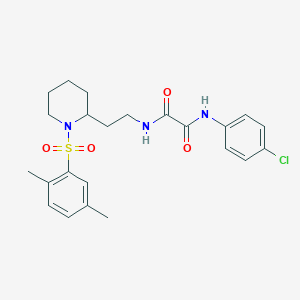

The AR is a crucial target in prostate cancer (PCa) treatment. Recent research has identified the AF2 region as a novel site for developing AR antagonists. A series of N-(4-(benzyloxy)phenyl)-sulfonamide derivatives were designed as new-scaffold AR antagonists specifically targeting the AF2 domain. Notably, compound T1-12 exhibited excellent AR antagonistic activity (IC50 = 0.47 μM) and peptide displacement activity (IC50 = 18.05 μM). In vivo studies using LNCaP xenografts confirmed that T1-12 effectively inhibited tumor growth when administered intratumorally .

Antifungal Activity

The newly synthesized compounds derived from this chromene scaffold were screened for in vitro antifungal activity against various yeast and filamentous fungal pathogens. While the compounds were found to be fungistatic, further investigations could explore their potential as antifungal agents .

Antitumor Activity

Compound 6f, a derivative of this chromene structure, demonstrated potent in vitro antitumor activity against the human non-small lung tumor cell line A549. This finding suggests that exploring its efficacy in other cancer cell lines and animal studies could be valuable for future research .

Dye Synthesis

N-(4-(benzyloxy)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been utilized in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulfuric acid. These dyes may find applications in various fields .

Fluorinated Heterocycles and Anticancer Activity

While not directly related to this specific compound, recent advances in the field of anticancer research involve fluorinated five-membered heterocycles and their benzo-fused systems. These compounds exhibit promising anticancer and antimicrobial activities, and further exploration could shed light on their potential therapeutic applications .

属性

IUPAC Name |

8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-28-21-9-5-8-17-14-20(24(27)30-22(17)21)23(26)25-18-10-12-19(13-11-18)29-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQVHLXUUAQGSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2729560.png)

![N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide](/img/structure/B2729575.png)